2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
Scientific Research Applications
Molecular Structure and Interaction Analysis
Studies on compounds with similar structural features have focused on understanding molecular conformations, intermolecular interactions, and the development of frameworks for analyzing structural characteristics. For instance, research on compounds containing pyrrolidine, dihydropyran rings, and sulfonyl groups highlights the analysis of conformations and interactions like C—H⋯O hydrogen bonds and π–π interactions, which are crucial for understanding the molecular architecture and potential applications in materials science and molecular engineering (Chinnakali et al., 2007).
Coordination Chemistry and Metal Complexes
Research into the structural characterisation of metal complexes containing sulfonylamino and pyridylmethylene components reveals the potential for developing new materials and catalysts. These studies provide insights into the synthesis of complexes that could influence areas ranging from medicinal chemistry to materials science (Sousa et al., 2001).
Synthesis and Reactivity
The palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent transformations highlight innovative approaches to synthesizing ortho-sulfonylated phenols. This research underscores the significance of sulfonylation reactions in developing pharmaceuticals and advanced materials (Xu et al., 2015).
Advanced Synthesis Techniques
Techniques for synthesizing complex organic compounds, such as four-component tandem protocols, offer pathways to create highly functionalized molecules. These methods are crucial for drug discovery and the development of new synthetic materials (Indumathi et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds derived from3,4-dihydro-2H-1,5-benzodioxepin-7-amine have shown significant biological activities . These activities are often dependent on the presence of electron-donating and electron-withdrawing groups .
Mode of Action
It is known that the compound interacts with its targets in a way that depends on the presence of electron-donating and electron-withdrawing groups . The specific interactions and resulting changes are subject to ongoing research.
Biochemical Pathways
Compounds derived from 3,4-dihydro-2h-1,5-benzodioxepin-7-amine have shown antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation.
Pharmacokinetics
The molecular weight of the compound, which is a key factor influencing its pharmacokinetic properties, is 1501745 .
Result of Action
Compounds derived from 3,4-dihydro-2h-1,5-benzodioxepin-7-amine have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may have protective effects against oxidative stress, microbial infections, and inflammation.
Properties
IUPAC Name |
2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-26(22,15-5-6-16-17(12-15)24-11-3-10-23-16)20-9-7-14(13-20)25-18-4-1-2-8-19-18/h1-2,4-6,8,12,14H,3,7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYGECPYORBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=CC=CC=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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